N-(2-phenylethyl)undec-10-enamide
Description
N-(2-Phenylethyl)undec-10-enamide is an amide derivative of undec-10-enoic acid, featuring a 2-phenylethyl substituent on the amide nitrogen. For example, N-(dec-9-en-1-yl)undec-10-enamide (8b) is synthesized by reacting 10-undecenoic acid with dec-9-en-1-amine, yielding a 92% product with a melting point (Tm) of 59.0°C and characterized by NMR and TLC . Such methods are likely applicable to this compound, substituting the amine with 2-phenylethylamine.
Properties
Molecular Formula |
C19H29NO |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-(2-phenylethyl)undec-10-enamide |
InChI |
InChI=1S/C19H29NO/c1-2-3-4-5-6-7-8-12-15-19(21)20-17-16-18-13-10-9-11-14-18/h2,9-11,13-14H,1,3-8,12,15-17H2,(H,20,21) |
InChI Key |
PWACKOAFIUJOGF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)NCCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-phenylethyl)undec-10-enamide can be synthesized through the direct condensation reaction between S-(+)-α-phenyl ethylamine and undec-10-enoyl chloride . The reaction typically involves the following steps:
Preparation of Undec-10-enoyl Chloride: This is achieved by reacting undec-10-enoic acid with thionyl chloride (SOCl₂) to form undec-10-enoyl chloride.
Condensation Reaction: The undec-10-enoyl chloride is then reacted with S-(+)-α-phenyl ethylamine in the presence of a base such as triethylamine (TEA) to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)undec-10-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Hydroxylated derivatives or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-phenylethyl)undec-10-enamide has several scientific research applications:
Materials Science: The compound’s ability to form helical structures due to intermolecular hydrogen bonding makes it useful in designing advanced materials with specific mechanical properties.
Biological Studies: Its structural features make it a candidate for studying interactions with biological molecules, potentially leading to applications in drug design and development.
Mechanism of Action
The mechanism by which N-(2-phenylethyl)undec-10-enamide exerts its effects is primarily through its ability to form hydrogen bonds and participate in various chemical reactions. The phenylethyl group can engage in π-π interactions, while the amide group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below compares N-(2-phenylethyl)undec-10-enamide with key structural analogs, focusing on substituents, physical properties, and applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
